(2,6-Dimethylpyridin-3-yl)methanol

Steric hindrance Metal coordination Asymmetric catalysis

Researchers synthesizing PDE10-targeted libraries often encounter synthetic challenges with pyridine-containing fragments. (2,6-Dimethylpyridin-3-yl)methanol addresses this with its sterically shielded 2,6-dimethyl substitution pattern, reducing undesired metal coordination. • Preparative-scale Mitsunobu coupling demonstrated (3.00 g, ADDP/Bu₃P/THF, RT). • Quantitative SOCl₂ conversion to chloromethyl derivative for nucleophilic displacement. • ~0.5 logP increase vs. mono-methyl analogs with identical HBD/HBA profile.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 582303-10-4
Cat. No. B1304146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylpyridin-3-yl)methanol
CAS582303-10-4
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)CO)C
InChIInChI=1S/C8H11NO/c1-6-3-4-8(5-10)7(2)9-6/h3-4,10H,5H2,1-2H3
InChIKeyAGGDOLFSEUKNKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,6-Dimethylpyridin-3-yl)methanol: Product Overview


(2,6-Dimethylpyridin-3-yl)methanol (CAS 582303-10-4) is a heterocyclic primary alcohol with the molecular formula C₈H₁₁NO (MW 137.18 g/mol) . It features a pyridine core bearing methyl substituents at the 2- and 6-positions and a hydroxymethyl group at the 3-position . This substitution pattern creates a sterically and electronically differentiated environment around the reactive hydroxymethyl group, positioning it as a versatile intermediate for Mitsunobu couplings, chlorination, and oxidation reactions in pharmaceutical and agrochemical synthesis programs [1].

1
Sterically differentiated heterocyclic alcohol for Mitsunobu, chlorination, and oxidation workflows
2
2,6-Dimethyl pattern provides symmetric steric shielding at pyridine nitrogen, relevant for ligand design
3
Suitable for parallel synthesis and library construction in pharmaceutical and agrochemical programs

Substitution Risks: Methyl Positioning


The C2 and C6 methyl substituents on the pyridine ring of (2,6-dimethylpyridin-3-yl)methanol are not merely ancillary decorations; they critically modulate the steric and electronic properties of the molecule. Shifting a methyl group from the 2-/6-positions to alternative locations (e.g., the 2,4- , 4,6- , or 5,6- [1] isomers) alters the steric shielding of the pyridine nitrogen and the hydroxymethyl group, as well as the electron density distribution within the ring, which can substantially change reactivity in metal-catalyzed transformations and biological target engagement. Consequently, these positional isomers cannot be assumed to be functionally interchangeable in synthetic or pharmacological contexts without direct empirical validation.

Positional isomer mismatch
2,4-, 4,6-, or 5,6-dimethyl isomers alter steric shielding at the pyridine nitrogen and the hydroxymethyl group, which may shift metal-catalyzed reactivity and nucleophilic displacement rates.
Electronic environment change
Relocating methyl groups changes the electron density distribution on the ring, potentially affecting regiospecificity in further functionalization and target engagement in bioactive derivatives.
Direct interchange not validated
No published head-to-head comparative data exist; substituting positional isomers without internal benchmarking may introduce unexpected reactivity profiles.

(2,6-Dimethylpyridin-3-yl)methanol Performance Evidence


Steric Hindrance in Metal Complexes

The 2,6-dimethyl substitution pattern creates a symmetric steric shield around the pyridine nitrogen, with both ortho positions occupied. In contrast, the 2,4-dimethyl isomer (CAS 194151-96-7) exposes one ortho position, and the 4,6-dimethyl isomer (CAS ...) has only one ortho-methyl group adjacent to the nitrogen. This difference in steric environment has been shown in studies of 2,6-dimethylpyridine-derived metal complexes to significantly impact catalytic activity: the hindered 2,6-dimethylpyridyl complex exhibits suppressed reactivity in Negishi and Kumada-Tamao-Corriu coupling precatalyst activation compared to less hindered analogs [1]. Although direct data for the methanol derivative are not published, the steric argument transfers at the class level.

Steric shielding
Class-level inference
Two ortho-methyl groups vs one in 2,4- and 4,6-isomers
Increased steric bulk may tune catalyst selectivity
Reactivity data from related 2,6-dimethylpyridine metal complexes
Steric hindrance Metal coordination Asymmetric catalysis

Mitsunobu Coupling Efficiency

In patent US09353104B2 and related synthetic protocols, (2,6-dimethylpyridin-3-yl)methanol is employed as a nucleophile in Mitsunobu reactions using ADDP (1,1'-(azodicarbonyl)dipiperidine) and tri-n-butylphosphine in THF at room temperature [1]. In a representative procedure, 3.00 g (21.9 mmol) of (2,6-dimethylpyridin-3-yl)methanol was coupled with ethyl (6-hydroxy-1-benzothiophen-3-yl) acetate (5.43 g) using ADDP (7.17 g) and Bu₃P (7.10 mL) in THF (150 mL) at room temperature, demonstrating the compound's ability to participate in efficient nucleophilic displacement reactions on a preparative scale [1]. No comparative data for alternative pyridine-methanol isomers under identical conditions are available in the open literature.

Mitsunobu coupling
Supporting evidence
3.00 g coupled at RT with ADDP/Bu₃P/THF
Demonstrates preparative nucleophilic displacement
No comparative data with isomers available
Mitsunobu reaction ADDP Benzothiophene synthesis

Chlorination Reactivity

Patent US09353104B2 discloses the quantitative conversion of (2,6-dimethylpyridin-3-yl)methanol (0.76 g, 5.6 mmol) to the corresponding chloromethyl derivative using neat thionyl chloride (5 mL) at room temperature for 1 hour, yielding the product without further purification (LCMS m/z = 156.1 [M+H]⁺) . This chloromethyl intermediate serves as a key building block for PDE10 inhibitor candidates. The 3-hydroxymethyl group on the 2,6-dimethylpyridine scaffold is suitably positioned for straightforward chlorination; isomers with the hydroxymethyl group at the 2- or 4-position would yield regioisomeric chloromethylpyridines with different reactivity profiles.

Chlorination efficiency
Supporting evidence
0.76 g → chloromethyl derivative, SOCl₂, 1 h, RT
Rapid access to electrophilic intermediate
Product used without purification
Chlorination Alkyl chloride synthesis PDE10 inhibitors

Hydrogen Bond Donor/Acceptor Profile

The computed hydrogen bond donor count for (2,6-dimethylpyridin-3-yl)methanol is 1 (the hydroxyl proton), with 2 hydrogen bond acceptors (pyridine nitrogen and hydroxyl oxygen), and 1 rotatable bond (the CH₂–OH moiety) . In comparison, (6-methylpyridin-3-yl)methanol (CAS 34107-46-5), which lacks the 2-methyl group, has the same HBD/HBA counts but a reduced computed heavy atom count (9 vs. 10) and lower molecular weight (123.15 vs. 137.18 g/mol) . The extra methyl group in the 2,6-disubstituted compound increases lipophilicity (estimated ΔlogP ≈ +0.5) and alters steric properties without changing the hydrogen bonding profile, affecting membrane permeability and metabolic stability.

Lipophilicity shift
Class-level inference
ΔMW +14 g/mol, est. ΔlogP +0.5 vs mono-methyl analog
Increased lipophilicity while retaining HBD/HBA profile
Computed properties from databases
Hydrogen bonding Physicochemical properties Drug-likeness

Purity and Storage Specifications

Commercial suppliers report a minimum purity of 95% (AKSci) to 97% (VWR) for (2,6-dimethylpyridin-3-yl)methanol . Storage recommendations specify sealed containers under dry conditions at 2–8°C, reflecting the compound's hygroscopic potential and thermal sensitivity at ambient temperature . The compound is described as a colorless liquid with a characteristic odor, moderate solubility, and moderate volatility . Purity specifications for positional isomers (e.g., 2,4- and 4,6-dimethyl isomers) are generally similar (≥95%), so this does not represent a strong differentiator.

Purity & storage
Supporting evidence
≥95% purity, store 2–8°C, dry, sealed
Standard handling conditions for procurement
Comparable across positional isomers
Purity Storage stability Procurement specifications

Data Gap Assessment

A comprehensive search of the open scientific and patent literature reveals a significant absence of direct head-to-head comparative studies between (2,6-dimethylpyridin-3-yl)methanol and its positional isomers or functional analogs. No quantitative data exist for: (i) relative reaction rates or yields in Mitsunobu, chlorination, or oxidation reactions comparing the 2,6-, 2,4-, and 4,6-dimethyl isomers; (ii) comparative biological activity (IC₅₀, Ki, EC₅₀) of derivatives prepared from different isomers; (iii) differential metabolic stability or pharmacokinetic parameters; or (iv) metal-binding affinity measurements. The differentiation claims presented above are based on structural inference, class-level trends from related 2,6-dimethylpyridine metal complexes, and isolated synthetic protocols rather than rigorous comparative experiments. Users should treat isomer selection as a hypothesis-driven decision and, if critical to their program, conduct internal comparative studies under their specific conditions of interest.

Comparative data gap
Data to verify
No head-to-head studies vs isomers identified
Isomer selection should be hypothesis-driven
Internal validation recommended under specific conditions
Data gap analysis Procurement decision support Experimental recommendations

(2,6-Dimethylpyridin-3-yl)methanol Applications


Mitsunobu Etherification for PDE10 Inhibitors

The demonstrated preparative-scale Mitsunobu coupling of (2,6-dimethylpyridin-3-yl)methanol with ethyl (6-hydroxy-1-benzothiophen-3-yl) acetate (3.00 g scale, room temperature, ADDP/Bu₃P/THF) [1] establishes this compound as a competent nucleophile for constructing aryl alkyl ether linkages in PDE10-targeted libraries. The sterically shielded pyridine nitrogen of the 2,6-disubstituted scaffold may reduce undesired metal coordination during subsequent catalytic steps, a hypothesis consistent with the reduced catalytic activity of related 2,6-dimethylpyridyl metal complexes [2].

Chloromethyl Precursor for Electrophilic Libraries

Quantitative conversion to the chloromethyl derivative using SOCl₂ (0.76 g → crude product, 1 h, room temperature) provides a streamlined entry to electrophilic intermediates for nucleophilic displacement reactions. The 3-chloromethyl-2,6-dimethylpyridine scaffold is a demonstrated intermediate in PDE10 inhibitor programs, and the convenience of this one-step transformation supports its use in parallel synthesis workflows.

Ligand Precursor for Sterically Demanding Catalysis

The 2,6-dimethyl substitution pattern creates a sterically congested environment around the pyridine nitrogen, which has been shown in related 2,6-dimethylpyridine metal complexes to suppress reactivity in reductive dimerization steps during precatalyst activation [2]. This property may be intentionally leveraged to moderate catalytic activity in reactions requiring controlled turnover, such as selective C–H functionalization or asymmetric transformations where over-reactivity leads to reduced enantioselectivity.

Physicochemical Probe: Lipophilicity Modulation

Compared to the mono-methyl analog (6-methylpyridin-3-yl)methanol (MW 123.15), the 2,6-dimethyl derivative (MW 137.18) offers an estimated logP increase of ~0.5 units without altering the hydrogen bond donor/acceptor profile (1 HBD, 2 HBA) . This property profile is attractive for lead optimization programs where a modest increase in lipophilicity is desired to improve membrane permeability without introducing additional hydrogen bond donors or acceptors that could compromise selectivity.

Application
Selection Property
Validation Focus
Mitsunobu etherification for PDE10 libraries
Preparative Mitsunobu reactivity at RT
Optimize coupling yield with target phenol substrates
Chloromethyl electrophile generation
Efficient SOCl₂ conversion under mild conditions
Confirm purity and reactivity of chloromethyl intermediate
Sterically demanding catalysis ligand precursor
2,6-Dimethyl steric shield at pyridine nitrogen
Control catalytic activity via steric modulation
Lipophilicity modulation in lead optimization
Estimated logP increase without altering HBD/HBA count
Assess membrane permeability in cell-based assays

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